molecular formula C17H17ClN4O3 B10916668 N'~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide

N'~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide

Cat. No.: B10916668
M. Wt: 360.8 g/mol
InChI Key: YEAKYRAPSVOXGD-AWQFTUOYSA-N
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Description

N’~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,4-dimethylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide
  • N’~1~-[(E)-1-(2-Chloro-3-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide
  • N’~1~-[(E)-1-(4-Chlorophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide

Uniqueness

N’~1~-[(E)-1-(2-Chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethylanilino)acetohydrazide is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-(3,4-dimethylanilino)acetamide

InChI

InChI=1S/C17H17ClN4O3/c1-11-3-4-14(7-12(11)2)19-10-17(23)21-20-9-13-8-15(22(24)25)5-6-16(13)18/h3-9,19H,10H2,1-2H3,(H,21,23)/b20-9+

InChI Key

YEAKYRAPSVOXGD-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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